![molecular formula C19H11F8N3OS B2770699 N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 158712-47-1](/img/structure/B2770699.png)
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
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Description
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H11F8N3OS and its molecular weight is 481.36. The purity is usually 95%.
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Scientific Research Applications
- Recent research has highlighted the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor in visible-light-promoted S-trifluoromethylation reactions . Under photoredox catalyst-free conditions, this compound enables the introduction of trifluoromethyl groups onto thiophenols. The process involves electron donor–acceptor (EDA) complexes and intramolecular single electron transfer (SET) reactions.
- α-Trifluoromethylstyrene derivatives serve as versatile synthetic intermediates for preparing more complex fluorinated compounds. These compounds find applications in organic synthetic chemistry .
- The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Advances in trifluoromethylation of carbon-centered radical intermediates have been a focus of research .
Photoredox Chemistry and S-Trifluoromethylation
Synthesis of α-Trifluoromethylstyrenes
Radical Trifluoromethylation
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F8N3OS/c1-30-17(32-11-5-2-9(3-6-11)18(22,23)24)14(15(29-30)19(25,26)27)16(31)28-13-7-4-10(20)8-12(13)21/h2-8H,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPXGMYPMGZGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F8N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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